

# A Comprehensive Technical Guide to m-PEG3-OH for Advanced Research Applications

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## Compound of Interest

Compound Name: *m-PEG3-OH*

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For Immediate Release: A Detailed Technical Overview of **m-PEG3-OH** for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core physicochemical properties, applications, and experimental protocols related to **m-PEG3-OH** (Monodisperse methoxy(triethylene glycol)). This molecule is a cornerstone in modern bioconjugation, nanotechnology, and therapeutic development, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).

## Core Physicochemical Properties of m-PEG3-OH

**m-PEG3-OH**, also known as Triethylene glycol monomethyl ether, is a hydrophilic linker of precise length, a feature critical for the controlled design of complex molecular architectures. Its properties are summarized below.

Property	Value	Citations
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O <sub>4</sub>	[1][2][3][4]
Molecular Weight	164.20 g/mol	[1][2][4]
CAS Number	112-35-6	[1][2][3][4]
Appearance	Colorless to light yellow liquid	[4][5]
Density	~1.0 g/cm <sup>3</sup>	[3]
Boiling Point	233.9 ± 20.0 °C at 760 mmHg	[3]
Melting Point	-44 °C	[3]
Solubility	Soluble in water and DMSO (≥ 100 mg/mL)	[4][5]
Purity	≥95%	[1][2]
Storage Conditions	Pure form: -20°C for 3 years; In solvent: -80°C for 6 months	[4]

## Applications in Research and Drug Development

**m-PEG3-OH** and its derivatives are instrumental in a variety of advanced applications:

- **PROTAC Linkers:** The defined length and hydrophilic nature of the PEG3 spacer make it an ideal component in the design of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] The linker's characteristics are crucial for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
- **Bioconjugation:** The terminal hydroxyl group of **m-PEG3-OH** can be readily functionalized into other reactive groups, such as mesylates (OMs), to facilitate the covalent attachment (PEGylation) of the molecule to proteins, peptides, or other biomolecules. This process can enhance solubility, improve pharmacokinetic profiles, and reduce the immunogenicity of therapeutic proteins.

- Nanoparticle Surface Modification: PEGylation of nanoparticles is a widely used strategy to improve their stability, reduce non-specific protein adsorption (biofouling), and prolong circulation times in vivo.[6] **m-PEG3-OH** serves as a fundamental building block for creating functionalized PEG chains for nanoparticle surface modification.[7]

## Experimental Protocol: Protein Bioconjugation with a m-PEG3-Derivative

This protocol outlines a general procedure for the bioconjugation of a protein using a mesylated derivative of **m-PEG3-OH** (m-PEG3-OMs). The principle involves a nucleophilic substitution reaction where a primary amine (e.g., from a lysine residue on the protein) displaces the mesylate group, forming a stable secondary amine linkage.

### Materials:

- m-PEG3-OMs (stored desiccated at -20°C)
- Protein of Interest (POI) in an amine-free buffer (e.g., 100 mM Sodium Phosphate or Sodium Borate buffer, pH 7.5-8.5)
- Quenching Solution (1 M Tris-HCl or 1 M Glycine, pH 8.0)
- Purification System (e.g., Size Exclusion Chromatography - SEC)
- General laboratory equipment (pipettes, reaction vials, mixer)

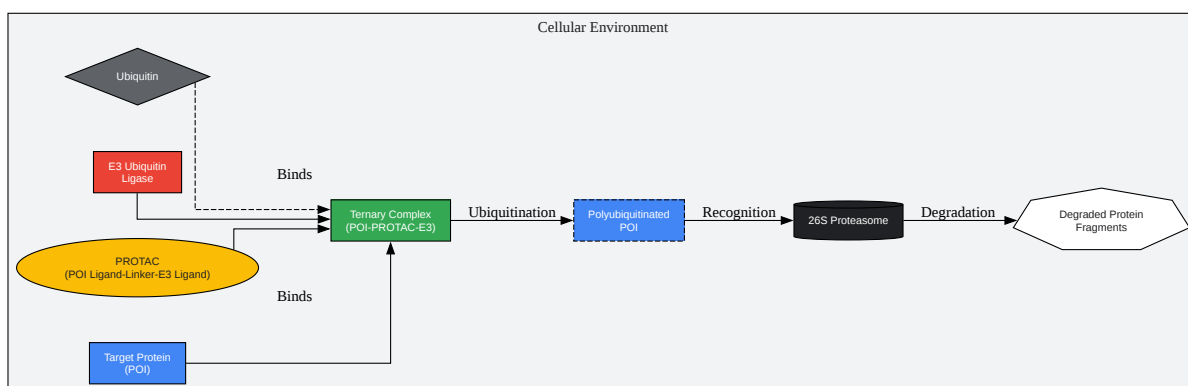
### Procedure:

- Preparation of Solutions:
  - Prepare the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.
  - Immediately before use, dissolve the m-PEG3-OMs in the reaction buffer to the desired stock concentration. It is critical to prepare this solution fresh to prevent hydrolysis of the mesylate group.
- Bioconjugation Reaction:

- In a reaction vial, add the protein solution.
- Initiate the reaction by adding the freshly prepared m-PEG3-OMs solution to the protein solution. A starting molar ratio of 10:1 (PEG to protein) is recommended.
- Mix gently and incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Reaction Quenching:
  - To stop the reaction, add the quenching solution to the reaction mixture. This will react with any unreacted m-PEG3-OMs.
- Purification of the PEGylated Protein:
  - Purify the conjugate using a suitable chromatography method, such as SEC, to separate the PEGylated protein from unreacted reagents and byproducts.
- Characterization:
  - Analyze the purified conjugate using SDS-PAGE to observe the increase in apparent molecular weight.
  - Confirm the degree of PEGylation using Mass Spectrometry (MALDI-TOF or ESI-MS).
  - Perform a relevant bioassay to ensure the functional integrity of the PEGylated protein.

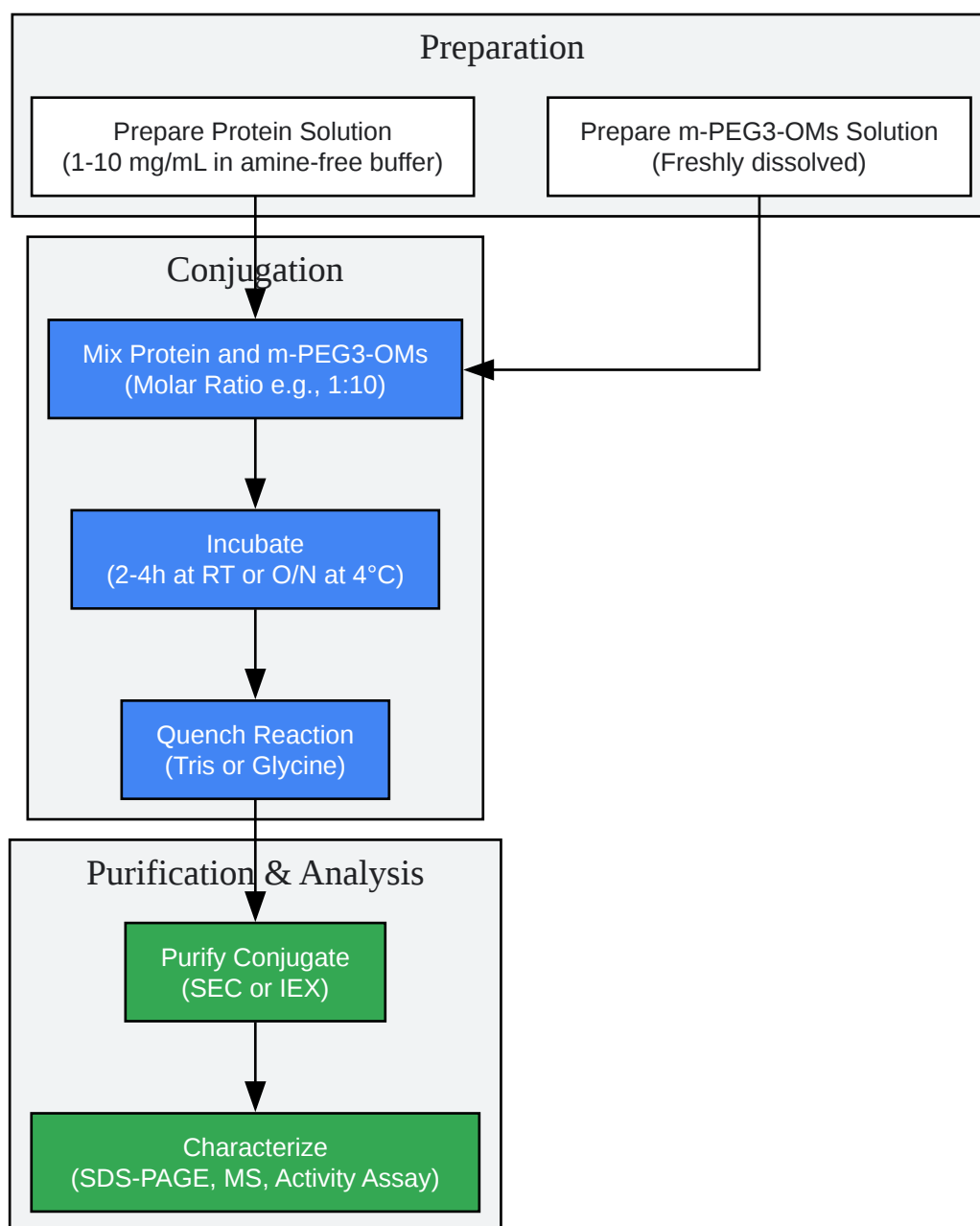
## Visualizing Experimental Workflows

The following diagrams illustrate key processes involving PEG linkers in drug development and bioconjugation.



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Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.



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Caption: General experimental workflow for the bioconjugation of a protein with a m-PEG3-derivative.

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